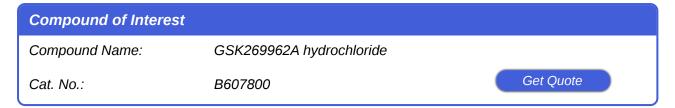


GSK269962A Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review of the Potent and Selective ROCK Inhibitor

GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key enzyme in the regulation of various cellular processes. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

GSK269962A hydrochloride is an aminofurazan-based compound with a complex heterocyclic structure. Its systematic IUPAC name is N-[3-[[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy]phenyl]-4-[2-(morpholin-4-yl)ethoxy]benzamide hydrochloride.

Table 1: Chemical and Physical Properties of GSK269962A Hydrochloride



Property	Value	Reference(s)
IUPAC Name	N-[3-[[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy]phenyl]-4-[2-(morpholin-4-yl)ethoxy]benzamidehydrochloride	[1]
Molecular Formula	C29H30N8O5 · HCI	[2]
Molecular Weight	607.06 g/mol	[2]
CAS Number	2095432-71-4	[2]
Appearance	White solid	[3]
Solubility	Soluble in DMSO (≥ 2.5 mg/mL) and in formulations containing PEG300 and Tween-80.	[4]

While a detailed, step-by-step synthesis protocol is not publicly available, the discovery and optimization of this aminofurazan-azabenzimidazole class of ROCK inhibitors have been described in medicinal chemistry literature, with experimental details likely available in the supporting information of the cited publications.[1]

Biological Activity and Mechanism of Action

GSK269962A is a highly potent inhibitor of both ROCK1 and ROCK2 isoforms, demonstrating nanomolar efficacy. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the ROCK enzymes.

Table 2: In Vitro Biological Activity of GSK269962A



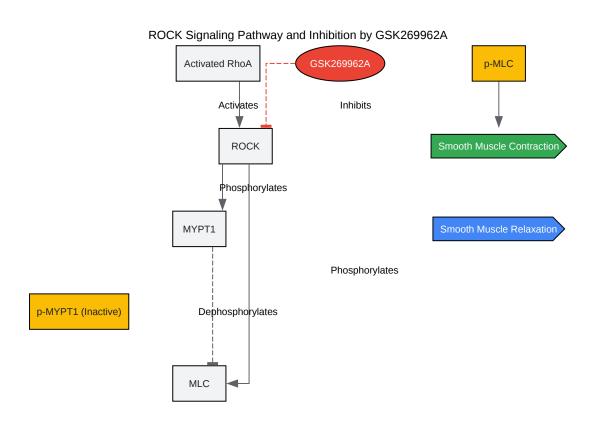
Target	IC50 (nM)	Reference(s)
ROCK1	1.6	[5]
ROCK2	4	[5]
Vasorelaxation (preconstricted rat aorta)	35	[5]

The inhibition of ROCK by GSK269962A leads to the modulation of downstream signaling pathways that control cellular functions such as smooth muscle contraction, cell adhesion, migration, and proliferation.

Signaling Pathway

The RhoA/ROCK pathway plays a crucial role in various physiological and pathological processes. Upon activation by RhoA, ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) phosphatase (MYPT1) and MLC itself. Phosphorylation of MYPT1 inhibits its phosphatase activity, leading to an increase in phosphorylated MLC and subsequent smooth muscle contraction. GSK269962A, by inhibiting ROCK, prevents these phosphorylation events, resulting in smooth muscle relaxation and vasodilation.





Click to download full resolution via product page

Caption: Inhibition of the ROCK signaling pathway by GSK269962A.

Preclinical Research Applications

GSK269962A has been utilized in various preclinical models to investigate the therapeutic potential of ROCK inhibition in different diseases.

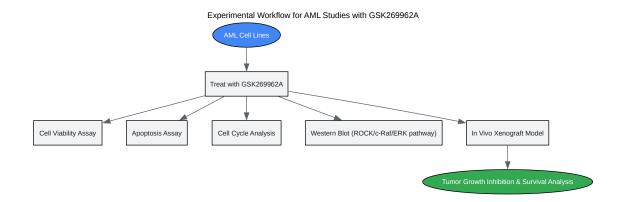
Hypertension



Oral administration of GSK269962A has been shown to produce a profound, dose-dependent reduction in systemic blood pressure in spontaneously hypertensive rats.[4] This effect is attributed to its vasodilatory properties mediated by ROCK inhibition in vascular smooth muscle cells.

Acute Myeloid Leukemia (AML)

Recent studies have explored the efficacy of GSK269962A in preclinical models of AML. The compound was found to selectively inhibit the growth of AML cells, induce apoptosis, and arrest the cell cycle at the G2/M phase.[6][7][8] Mechanistically, GSK269962A was shown to inhibit the ROCK1/c-Raf/ERK signaling pathway in AML cells.[6][7]



Click to download full resolution via product page

Caption: Preclinical evaluation workflow of GSK269962A in AML.

Experimental Protocols



In Vitro Kinase Assay (for IC₅₀ Determination)

A common method to determine the IC₅₀ of a ROCK inhibitor is a radiometric or fluorescence-based kinase assay. A generic protocol involves:

- Reagents: Recombinant human ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., a peptide derived from MYPT1), ATP (radiolabeled or with a detection-compatible modification), and the test compound (GSK269962A).
- Procedure:
 - The ROCK enzyme is incubated with varying concentrations of GSK269962A.
 - The kinase reaction is initiated by the addition of the substrate and ATP.
 - The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified.
 - IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][10]

Cell-Based Assay for ROCK Inhibition

- Cell Culture: Human smooth muscle cells or other relevant cell types are cultured to an appropriate confluency.
- Treatment: Cells are pre-incubated with GSK269962A at various concentrations for a specific duration (e.g., 30 minutes).
- Stimulation: Cells are then stimulated with an agonist that activates the RhoA/ROCK pathway (e.g., Angiotensin II).
- Analysis: The effect of GSK269962A on ROCK-mediated cellular events is assessed. This
 can include:



- Immunofluorescence staining: To visualize changes in the actin cytoskeleton (stress fibers).
- Western blotting: To measure the phosphorylation status of ROCK substrates like MYPT1 and MLC.

Safety and Handling

The Safety Data Sheet (SDS) for **GSK269962A hydrochloride** indicates that it is harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[2]

Conclusion

GSK269962A hydrochloride is a valuable research tool for investigating the roles of ROCK signaling in health and disease. Its high potency and selectivity make it a suitable candidate for preclinical studies in various therapeutic areas, including cardiovascular diseases and oncology. Further research may elucidate its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia -PMC [pmc.ncbi.nlm.nih.gov]



- 7. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 8. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [GSK269962A Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607800#gsk269962a-hydrochloride-chemicalstructure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com